

what is Einecs 283-783-3 chemical structure

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Compound of Interest

Compound Name: *Einecs 283-783-3*

Cat. No.: *B15182967*

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In-Depth Technical Guide: EINECS 283-783-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 283-783-3. The information presented herein is intended to support research and development activities by providing comprehensive data on its chemical identity, structure, and available physicochemical properties.

Chemical Identity and Structure

The chemical substance corresponding to EINECS number 283-783-3 is formally identified by the Chemical Abstracts Service (CAS) registry number 84712-93-6.

The IUPAC name for this compound is N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid.

This substance is a salt formed between a modified L-lysine derivative and dicyclohexylamine. The lysine component is protected at the α -amino group with a tert-butoxycarbonyl (Boc) group and at the ϵ -amino group with a 2-(methylsulfonyl)ethoxycarbonyl (Msc) group.

Molecular Formula: $C_{27}H_{51}N_3O_8S$

Molecular Weight: 577.774 g/mol

The structural representation of this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. Below is a diagram of its chemical structure generated using the DOT language.

Caption: Ionic association of the modified lysine and dicyclohexylamine.

Physicochemical Data

Currently, there is limited publicly available quantitative data for this specific compound. The following table summarizes the fundamental properties that have been identified.

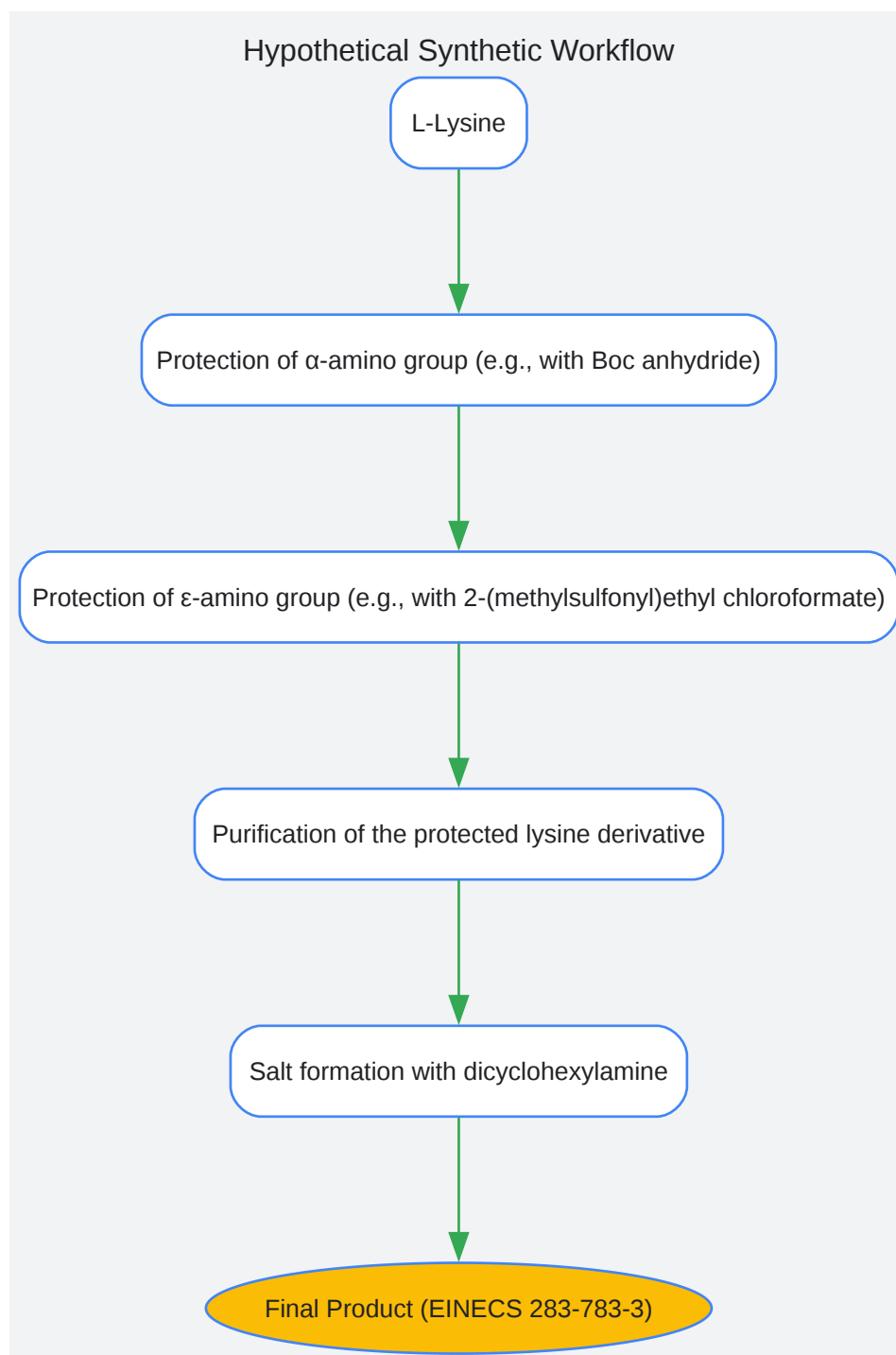
Property	Value	Source
Molecular Formula	C ₂₇ H ₅₁ N ₃ O ₈ S	-
Molecular Weight	577.774 g/mol	-
CAS Number	84712-93-6	-
EINECS Number	283-783-3	-

Further experimental determination of properties such as melting point, boiling point, solubility, and partition coefficient is required for a comprehensive physicochemical profile.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(2-methylsulfonylethoxycarbonylamino)hexanoic acid are not readily available in the public domain.

The synthesis of this molecule would likely involve standard peptide chemistry techniques. A plausible synthetic workflow is outlined below.



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Caption: A potential synthetic pathway for **EINECS 283-783-3**.

This proposed pathway involves the orthogonal protection of the two amino groups of L-lysine, followed by purification and salt formation. The choice of protecting groups and reaction conditions would need to be optimized to ensure high yield and purity.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of this specific chemical in any signaling pathways or its biological activity. As a protected amino acid derivative, it is likely intended for use as a building block in peptide synthesis. The protecting groups would be removed during the course of the synthesis to allow for the formation of peptide bonds. The dicyclohexylamine serves as a counter-ion to form a stable, crystalline salt, which can aid in purification and handling.

Further research would be necessary to determine if this compound possesses any intrinsic biological activity or if it is solely an intermediate for chemical synthesis.

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